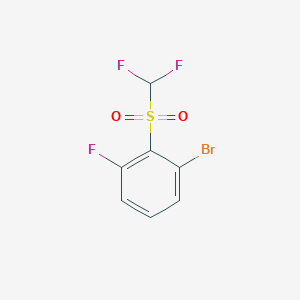
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde is an aromatic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products
The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It is a precursor in the synthesis of potential drug candidates and bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atoms and the reactivity of the aldehyde group. The bromine atoms can undergo nucleophilic substitution, while the aldehyde group can participate in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-fluorobenzonitrile: Similar in structure but contains a nitrile group instead of an aldehyde.
4-Bromo-3-fluorophenol: Contains a hydroxyl group instead of an aldehyde.
4-Bromo-3-(bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C8H5Br2FO |
|---|---|
Molekulargewicht |
295.93 g/mol |
IUPAC-Name |
4-bromo-3-(bromomethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2,4H,3H2 |
InChI-Schlüssel |
HKKWSAUIVKTRDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)F)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


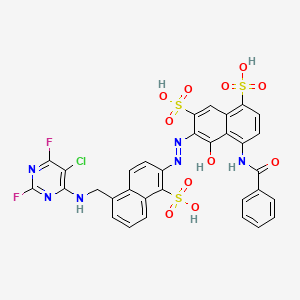
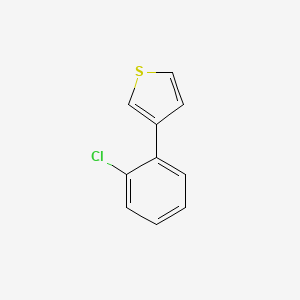

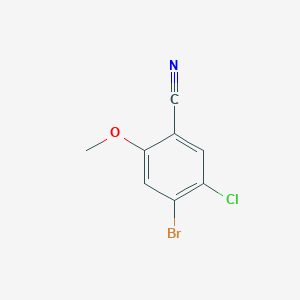

![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)

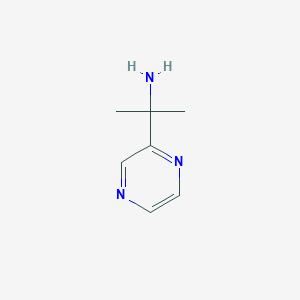
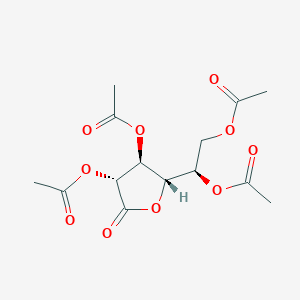

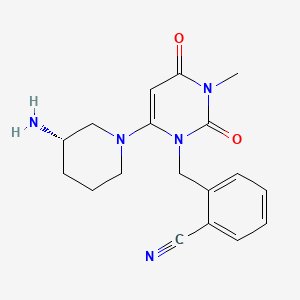
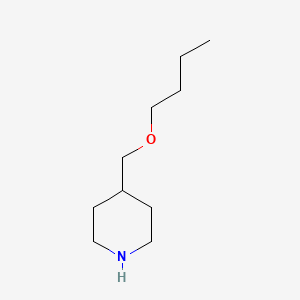
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
